molecular formula C19H26N4O B12429024 SSTR4 agonist 4

SSTR4 agonist 4

Cat. No.: B12429024
M. Wt: 326.4 g/mol
InChI Key: SDEPJAJKFSLDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SSTR4 agonist 4 is a potent agonist of somatostatin receptor subtype 4 (SSTR4). SSTR4 is expressed at relatively high levels in the hippocampus and neocortex, which are regions associated with memory and learning. This compound has shown potential in the treatment of Alzheimer’s disease and other central nervous system disorders .

Chemical Reactions Analysis

SSTR4 agonist 4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

SSTR4 agonist 4 has a wide range of scientific research applications, including:

Mechanism of Action

SSTR4 agonist 4 exerts its effects by binding to the somatostatin receptor subtype 4. This binding inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in the modulation of various signaling pathways, including the enhancement of potassium currents, inhibition of calcium currents, and inhibition of transient receptor potential vanilloid-1 and ankyrin-1 channels . These actions contribute to the compound’s analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

SSTR4 agonist 4 is unique compared to other similar compounds due to its high selectivity and potency for the somatostatin receptor subtype 4. Similar compounds include:

These compounds share similar mechanisms of action but differ in their molecular structures and specific applications.

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-(1,7-dimethylindazol-3-yl)propan-2-yl]-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide

InChI

InChI=1S/C19H26N4O/c1-11-7-6-8-12-15(11)23(5)22-16(12)18(2,3)21-17(24)14-13-9-20-10-19(13,14)4/h6-8,13-14,20H,9-10H2,1-5H3,(H,21,24)

InChI Key

SDEPJAJKFSLDGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3(CNC4)C

Origin of Product

United States

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